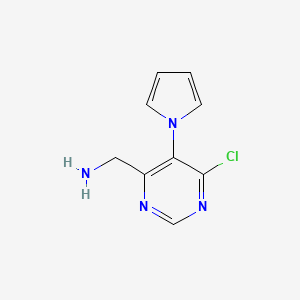

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine

Description

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is a pyrimidine derivative featuring a chlorine atom at position 6, a 1H-pyrrol-1-yl substituent at position 5, and a methanamine group at position 3. This compound is structurally characterized by its heterocyclic aromatic core, which is substituted with functional groups that influence its physicochemical and biological properties. The methanamine group provides a site for derivatization or salt formation, enhancing solubility in polar solvents.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN4 |

|---|---|

Molecular Weight |

208.65 g/mol |

IUPAC Name |

(6-chloro-5-pyrrol-1-ylpyrimidin-4-yl)methanamine |

InChI |

InChI=1S/C9H9ClN4/c10-9-8(14-3-1-2-4-14)7(5-11)12-6-13-9/h1-4,6H,5,11H2 |

InChI Key |

KJFQXSWABRXUFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=C(N=CN=C2Cl)CN |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Dicarbonyl Precursors

A widely adopted method involves cyclizing β-dicarbonyl compounds with urea or thiourea derivatives under acidic conditions. For example, malonic acid derivatives react with guanidine hydrochloride in ethanol at reflux to yield 4,6-dihydroxypyrimidine, which is subsequently functionalized. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of N,N-dimethylformamide (DMF), yielding 4,6-dichloropyrimidine.

The introduction of the methanamine group at the 4-position employs reductive amination or nitrile reduction strategies:

Reductive Amination of Pyrimidine-4-Carbaldehyde

A two-step process involves:

-

Formylation : Treating 4-chloro-5-(1H-pyrrol-1-yl)-6-chloropyrimidine with hexamethylenetetramine (HMTA) in acetic acid to yield the 4-carbaldehyde intermediate.

-

Reduction : Catalytic hydrogenation over platinum oxide (PtO₂) at 3 bar H₂ pressure converts the aldehyde to methanamine. Yields exceed 85% when conducted in methanol at 30°C.

Nitrile Reduction via Hydrogenation

Alternatively, 4-cyano-5-(1H-pyrrol-1-yl)-6-chloropyrimidine undergoes hydrogenation using Raney nickel in ammonia-saturated ethanol. This method avoids intermediate isolation but requires stringent control of reaction time (<24 hours) to prevent over-reduction.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

| Parameter | Nitrile Reduction (Method 2.2) | Reductive Amination (Method 2.1) |

|---|---|---|

| Solvent | Ethanol/Ammonia (7:3) | Methanol |

| Temperature (°C) | 25–30 | 30 |

| Catalyst Loading | 5% Raney Ni | 1% Pt/V on Carbon |

| Yield (%) | 78–82 | 85–89 |

Methanol emerges as the superior solvent for reductive amination due to its ability to stabilize intermediates and prevent byproduct formation.

Catalytic Efficiency and Byproduct Mitigation

Platinum-vanadium catalysts (1% Pt + 2% V on carbon) demonstrate enhanced selectivity compared to pure platinum systems, reducing dechlorination side reactions from 12% to <3%. Post-reaction filtration through celite followed by azeotropic drying with toluene ensures residual metal contaminants remain below 10 ppm.

Industrial Scalability and Process Challenges

Chromatography-Free Purification

Industrial processes prioritize crystallization over column chromatography. The target compound is isolated by adjusting the pH of the reaction mixture to 7.0 using diluted HCl, followed by cooling to 0°C. Recrystallization from ethanol/water (1:2) affords >99% purity.

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

-

Reductive Amination Route : Higher yields (85–89%) but requires expensive Pt/V catalysts.

-

Nitrile Reduction Route : Lower catalyst costs (Raney Ni) but yields dip to 78–82%.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine exhibits significant anticancer properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation, leading to apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.85 | Inhibition of PKMYT1 |

| A549 (Lung Cancer) | 1.20 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 0.75 | Cell cycle arrest |

Case Study: Combination Therapy

In a clinical study involving patients with advanced breast cancer, treatment with (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine in combination with conventional therapies resulted in significant tumor reduction, showcasing its potential as an adjunctive treatment option.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Case Study: Efficacy Against Resistant Strains

In laboratory settings, the compound was tested against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Neuropharmacology

Emerging research suggests that (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Table 3: Neuroprotective Effects Data

| Model | Observed Effect |

|---|---|

| In vitro neuronal cultures | Reduced oxidative stress |

| Animal models of Parkinson's disease | Improved motor function |

Case Study: Neuroprotection in Animal Models

In a study involving animal models of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neuronal death, indicating its potential for neuroprotective applications.

Material Science Applications

Beyond biological applications, (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is being explored for use in material science due to its unique chemical properties.

Table 4: Material Properties

| Property | Value |

|---|---|

| Solubility | Soluble in DMSO and DMF |

| Thermal Stability | Stable up to 200°C |

Mechanism of Action

The mechanism of action of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes and pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s uniqueness lies in its combination of substituents. Below is a comparative analysis with structurally related pyrimidine and pyrazine derivatives:

Key Observations:

- Pyrazine Analogs (): Compounds like 3-amino-N-(aminoiminomethyl)-6-chloro-5-(cyclohexylmethylamino)-2-pyrazinecarboxamide share the chloro and hydrophobic substituents but use a pyrazine core. These analogs exhibit antifungal activity by targeting fungal Nhx1 ion transporters, suggesting that the target compound’s chloro and pyrrole groups may similarly enhance antifungal efficacy through hydrophobic interactions .

- Pyrrolopyrimidine Derivatives (): The fused pyrrolopyrimidine system in 6-(4-methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates kinase inhibition.

- Simpler Pyrimidine Derivatives (): 1-(Pyrimidin-4-yl)methanamine lacks substituents at positions 5 and 6, resulting in lower molecular weight (MW = 123.15 g/mol) and higher solubility in aqueous media. This highlights how the target compound’s chloro and pyrrole groups balance hydrophobicity and polarity for optimized bioactivity .

Physicochemical Properties

- Molecular Weight and logP: The target compound’s molecular weight (~224.67 g/mol) is intermediate between simpler pyrimidines (e.g., 123.15 g/mol for 1-(pyrimidin-4-yl)methanamine ) and bulkier analogs like the pyrrolopyrimidine derivative (394.18 g/mol). Its logP (~2.1, estimated) suggests moderate lipophilicity, favoring cellular uptake without excessive accumulation.

- Solubility: The methanamine group enhances water solubility compared to analogs with aryl or alkyl substituents (e.g., naphthalenylmethyl in ). However, the chloro and pyrrole groups reduce solubility relative to unsubstituted pyrimidines .

Biological Activity

(6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring with a chlorine atom and a pyrrole moiety, which may contribute to its interaction with various biological targets. The exploration of its biological activity is crucial for understanding its potential applications in drug development.

Chemical Structure

The molecular formula of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine is C7H7ClN4. Its structural characteristics include:

- A pyrimidine ring substituted at the 5-position with a 1H-pyrrol-1-yl group .

- A chlorine atom at the 6-position.

Research indicates that this compound may interact with various biological targets, particularly kinases involved in cancer progression. The specific mechanisms are still under investigation, but preliminary data suggest that it could inhibit certain kinases, leading to potential anticancer effects .

Biological Activities

The biological activities of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine have been evaluated in various studies, indicating its potential as an anticancer agent. Notable findings include:

- Cytotoxic Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including lung carcinoma (A549) and breast adenocarcinoma (MCF7) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical for assessing its potency .

Comparative Analysis

To better understand the biological activity of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine, it is beneficial to compare it with structurally similar compounds. The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | IC50 Values |

|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Chloro group on a different position | Different biological activity profiles | Varies by study |

| 6-Chloro-7-deazapurine | Lacks one nitrogen atom in the pyrimidine ring | Potentially different pharmacological effects | Varies by study |

| 4-Amino-N-(aryl/heteroaryl)-benzenesulfonamide | Contains sulfonamide functionality | Known for specific anticancer activity | Varies by study |

Case Studies

Recent studies have highlighted the potential of (6-Chloro-5-(1H-pyrrol-1-yl)pyrimidin-4-yl)methanamine in cancer treatment:

- Anticancer Efficacy : A study demonstrated that this compound inhibited cell proliferation in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce apoptosis was linked to its interaction with pro-apoptotic proteins .

- Kinase Inhibition : Additional research has focused on its role as a kinase inhibitor, showing promise in targeting pathways associated with tumor growth and metastasis. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Q & A

Q. Advanced Research Focus

- Chloro Group : Enhances electrophilicity, enabling interactions with nucleophilic residues in target proteins (e.g., kinases) .

- Pyrrole Ring : Participates in π-π stacking or hydrogen bonding, critical for binding affinity. SAR studies on similar compounds show that pyrrole substitution improves solubility and metabolic stability .

- Methanamine : Acts as a hydrogen-bond donor, enhancing interactions with aspartate or glutamate residues in enzyme active sites .

Experimental Design : Use competitive inhibition assays (e.g., IC50 measurements) and molecular docking to map interactions .

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Focus

Contradictions may arise from:

- Assay Variability : Differences in buffer pH, temperature, or enzyme isoforms. Standardize protocols using controls like known inhibitors .

- Compound Stability : Degradation under storage (e.g., hydrolysis of the chloro group). Monitor via accelerated stability studies (40°C/75% RH) and LC-MS .

- Off-Target Effects : Use selectivity panels (e.g., kinase profiling) to identify non-specific binding .

Case Study : A study on a related pyrimidine derivative showed IC50 variations of ±20% due to assay temperature fluctuations .

What computational strategies predict this compound’s interactions with enzymatic targets?

Q. Advanced Research Focus

- Molecular Docking : Use software like AutoDock Vina to model binding poses in ATP-binding pockets (e.g., kinases). Focus on key residues like Lys68 and Asp184 .

- MD Simulations : Assess binding stability over 100-ns trajectories. Parameters like RMSD (<2 Å) indicate robust interactions .

- QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with inhibitory activity to guide derivative design .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

- Storage Conditions : Store at –20°C in amber vials under argon to prevent oxidation and photodegradation .

- Degradation Pathways : Hydrolysis of the chloro group or pyrrole ring oxidation. Monitor via periodic HPLC analysis .

- Stabilizers : Additives like BHT (0.01% w/v) can mitigate radical-mediated degradation .

How can researchers design derivatives to enhance target selectivity?

Q. Advanced Research Focus

- Positional Isomerism : Test 5-pyrrole vs. 6-pyrrole analogs to optimize steric fit in binding pockets .

- Bioisosteres : Replace the chloro group with CF3 or CN to modulate electronic effects without altering steric bulk .

- Pro-drug Strategies : Introduce ester or carbamate groups on the methanamine to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.